![molecular formula C12H8N2O3S B3057559 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-83-7](/img/no-structure.png)

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

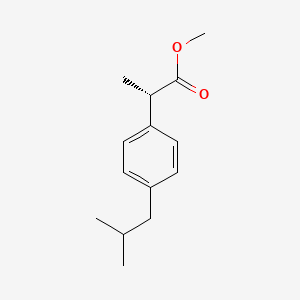

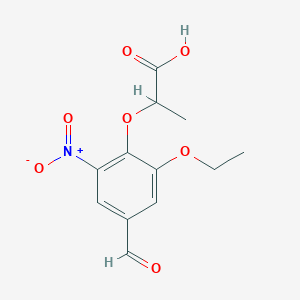

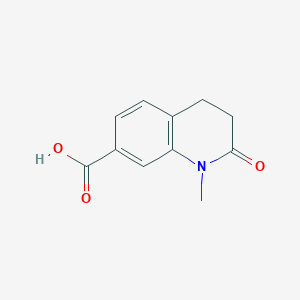

“3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidine, which is an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. The reaction of these compounds with formic acid or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce thienopyrimidine-2,4-diones .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, they can be cyclized to form thienopyrimidin-4-ones using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .科学的研究の応用

Anticancer Activity

- Thienopyrimidine derivatives, including 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione , exhibit significant anticancer properties. Here are some highlights:

- Prostate Cancer : Thieno[2,3-d]pyrimidine derivatives demonstrated excellent antineoplastic activity against prostate cancer (PC3) cells, with IC50 values in the submicromolar range (0.1 to 0.79 µM) .

- CDK Inhibition : Novel thiazolopyrimidine derivatives (related to thienopyrimidines) inhibited CDK enzymes, leading to apoptosis in human cancer cell lines .

Other Pharmacological Activities

作用機序

将来の方向性

Thienopyrimidine derivatives, including “3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione”, hold promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications and optimizing their properties for specific uses.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylglyoxal followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "Phenylglyoxal", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophene-3-carboxylic acid and phenylglyoxal in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Heat the mixture to 100°C for 2 hours to promote cyclization.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Dissolve the solid in water and add hydrogen peroxide to oxidize the thienopyrimidine ring.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Recrystallize the product from a suitable solvent to obtain 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione." ] } | |

CAS番号 |

824983-83-7 |

製品名 |

3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |

分子式 |

C12H8N2O3S |

分子量 |

260.27 g/mol |

IUPAC名 |

3-hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H8N2O3S/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |

InChIキー |

ZFJVGRVFNSWCRQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |

正規SMILES |

C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)